5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16310790
InChI: InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-8-6-12(2)7-9-15/h5-9H,1,10-11H2,2-4H3
SMILES:
Molecular Formula: C19H20N2OS2
Molecular Weight: 356.5 g/mol

5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16310790

Molecular Formula: C19H20N2OS2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C19H20N2OS2
Molecular Weight 356.5 g/mol
IUPAC Name 5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H20N2OS2/c1-5-10-21-18(22)16-13(3)14(4)24-17(16)20-19(21)23-11-15-8-6-12(2)7-9-15/h5-9H,1,10-11H2,2-4H3
Standard InChI Key HUODCZUHIBMLCH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a bicyclic system comprising fused thiophene and pyrimidine rings. Key substituents include:

  • 5,6-Dimethyl groups on the thiophene ring, enhancing steric bulk and influencing electronic properties.

  • 4-Methylbenzyl sulfanyl moiety at the 2-position, contributing to hydrophobic interactions and potential target binding.

  • Prop-2-en-1-yl (allyl) group at the 3-position, introducing reactivity for further chemical modifications.

The molecular formula is C₁₉H₂₀N₂OS₂, with a molecular weight of 356.5 g/mol . The presence of sulfur atoms in both the thiophene and sulfanyl groups facilitates diverse non-covalent interactions, while the allyl group enables participation in click chemistry or polymerization reactions.

Table 1: Molecular Properties of 5,6-Dimethyl-2-[(4-Methylbenzyl)Sulfanyl] Derivatives

PropertyValueSource
Molecular FormulaC₁₉H₂₀N₂OS₂
Molecular Weight (g/mol)356.5
IUPAC Name5,6-Dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-en-1-ylthieno[2,3-d]pyrimidin-4-one
Canonical SMILESCC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols to construct the thieno[2,3-d]pyrimidine core and introduce substituents. A representative route includes:

Step 1: Formation of Thieno[2,3-d]Pyrimidin-4(3H)-One Core
Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with cyanamide in the presence of dimethylformamide (DMF) yields the core structure .

ConditionYield (%)Purity (%)Method
Reflux in ethanol, 12 h7298Conventional heating
Microwave, 150°C, 30 min8999Microwave-assisted

Microwave-assisted synthesis significantly improves yield and reduces reaction time compared to conventional heating.

Chemical Reactivity and Stability

Functional Group Reactivity

  • Allyl Group: Participates in Heck coupling or thiol-ene reactions for bioconjugation.

  • Sulfanyl Group: Susceptible to oxidation to sulfoxides or sulfones, altering electronic properties.

Physicochemical Properties

PropertyValue
Melting Point180–182°C (dec.)
SolubilityDMSO > 10 mg/mL
LogP3.2 (calculated)

The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration.

Applications in Drug Discovery and Beyond

Therapeutic Development

  • Anti-inflammatory Agents: Selective COX-2 inhibition with reduced gastrointestinal toxicity .

  • Anticancer Therapeutics: Combinatorial use with checkpoint inhibitors to enhance efficacy.

Material Science

  • Polymer Precursors: Allyl group enables incorporation into conductive polymers for organic electronics.

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